1-(2,4-Dichlorophenyl)-2-methylpropan-1-one
Description
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one is a chlorinated aromatic ketone characterized by a 2,4-dichlorophenyl group attached to a propan-1-one backbone with a methyl substituent at the C2 position. This compound is synthesized via bromination of 1-(2,4-dichlorophenyl)ethan-1-one followed by condensation with heterocyclic moieties like imidazole or triazole rings . Its structural features, including electron-withdrawing chlorine atoms and a branched alkyl chain, contribute to its biological activity and physicochemical properties.
The compound has been extensively studied for its antifungal properties, particularly as a precursor to inhibitors targeting fungal sterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . Derivatives of this compound, such as (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, demonstrate enantioselective binding to CYP51, highlighting the importance of stereochemistry in its activity . Additionally, its analogs exhibit antimycotic activity against Candida species, as demonstrated in studies involving benzo[b]thienyl methyl ether derivatives .
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
ROVSDLHZSVZIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-methylpropan-1-one
This analogue substitutes the 2,4-dichlorophenyl group with a 2-chlorophenyl moiety.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7)
Replacing the methyl group with a cyclopropyl ring introduces steric hindrance, which could alter interactions with enzyme active sites. The 4-chlorophenyl group lacks the 2-chloro substituent, reducing electronic effects critical for antifungal activity. This compound’s antimycotic performance is likely inferior to 1-(2,4-dichlorophenyl)-2-methylpropan-1-one, as evidenced by reduced efficacy in related derivatives .
2-Methyl-1-(4-methylphenyl)propan-1-one (R7Q)
The substitution of chlorine with a methyl group on the phenyl ring shifts the electronic profile from electron-withdrawing to electron-donating. This change likely reduces reactivity in CYP51 inhibition but may enhance solubility in nonpolar environments. Such derivatives are less explored for biological activity but serve as intermediates in material science .
1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)
However, the lack of chlorine atoms diminishes electronic interactions critical for antifungal targeting. This compound is primarily used in industrial synthesis rather than pharmaceuticals .
Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one)
Chalcones with dichlorophenyl groups exhibit nonlinear optical properties due to extended π-conjugation. For example, (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one demonstrates high nonlinear absorption coefficients, making it suitable for optoelectronic applications . These compounds diverge from the parent molecule in application, emphasizing material science over antifungal use.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Application |
|---|---|---|---|---|---|
| This compound | C10H9Cl2O | 217.09 | 2,4-Cl, methyl | 3.8 | Antifungal agents |
| 1-(2-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | 182.65 | 2-Cl, methyl | 2.9 | Intermediate synthesis |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C12H12ClO | 207.68 | 4-Cl, cyclopropyl | 3.2 | Antimycotic research |
| 2-Methyl-1-(4-methylphenyl)propan-1-one | C11H14O | 162.23 | 4-methyl, methyl | 2.5 | Material science |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one | C12H16O | 176.26 | 4-ethyl, methyl | 3.1 | Industrial intermediates |
*Estimated using ClogP calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
